molecular formula C15H20ClN5O2 B7982820 4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid

4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid

Cat. No.: B7982820
M. Wt: 337.80 g/mol
InChI Key: FMEVSILBLLYNKH-UHFFFAOYSA-N
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Description

4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a dihydroisoquinoline moiety, and a butanoic acid group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid typically involves multiple steps:

    Formation of the Dihydroisoquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring is usually introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Butanoic Acid Group: This step involves the coupling of the tetrazole-dihydroisoquinoline intermediate with a butanoic acid derivative using coupling agents like EDCI or DCC.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The butanoic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted butanoic acid derivatives.

Scientific Research Applications

4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The dihydroisoquinoline moiety may interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent inhibitor of aldo-keto reductase AKR1C3.

    2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(trifluoromethyl)phenyl]acetic acid: Known for its anti-inflammatory properties.

Uniqueness

4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid is unique due to its combination of a tetrazole ring and a dihydroisoquinoline moiety, which provides a distinct set of chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2.ClH/c21-15(22)6-3-8-20-14(16-17-18-20)11-19-9-7-12-4-1-2-5-13(12)10-19;/h1-2,4-5H,3,6-11H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEVSILBLLYNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=NN=NN3CCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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